3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide
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Overview
Description
3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the pyridine and carboxamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce reduced chromenes, and substitution reactions may result in various substituted chromene derivatives.
Scientific Research Applications
3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its chromene core, coupled with the pyridine and carboxamide groups, provides a versatile scaffold for further functionalization and optimization for specific applications.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-14-8-7-13-24-22(14)25-23(27)18-12-6-11-17-19(26)15(2)20(28-21(17)18)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,27) |
InChI Key |
OZDNWVGJPDTALG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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